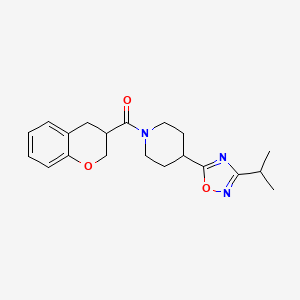![molecular formula C19H20FN5O B5671030 2-cyclopropyl-5-[1-(4-fluorobenzyl)-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]pyrimidine](/img/structure/B5671030.png)
2-cyclopropyl-5-[1-(4-fluorobenzyl)-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of complex pyrimidine derivatives often involves multi-step reactions, including condensations, ring closures, and substitutions. An example of synthesizing a related compound involves the formation of a bicyclic pyrido[1,2-c]pyrimidine core, which is a scaffold for biologically active compounds. This synthesis may involve nearly quantitative ring-closing reactions to form the core structure, indicating the efficiency and specificity of the synthesis process for these types of compounds (Rosen, German, & Kerns, 2009).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often elucidated using spectroscopic techniques such as NMR, IR, and X-ray crystallography. For instance, the synthesis of a novel pyrimidine derivative involving a 1,2,4-triazolopyrimidine ring was characterized using X-ray single crystal diffraction and various spectroscopic methods, providing detailed insights into the molecular geometry and electronic structure (Lahmidi et al., 2019).
Chemical Reactions and Properties
Pyrimidine derivatives can participate in various chemical reactions, reflecting their reactivity and functional group chemistry. For example, the cyclocondensation reactions involving triazolopyrimidines can lead to the formation of novel compounds, demonstrating the versatility of these structures in synthetic chemistry (Desenko et al., 1998).
properties
IUPAC Name |
2-cyclopropyl-5-[2-[(4-fluorophenyl)methyl]-5-(2-methoxyethyl)-1,2,4-triazol-3-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O/c1-26-9-8-17-23-19(15-10-21-18(22-11-15)14-4-5-14)25(24-17)12-13-2-6-16(20)7-3-13/h2-3,6-7,10-11,14H,4-5,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYURBIUOWMNHIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NN(C(=N1)C2=CN=C(N=C2)C3CC3)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

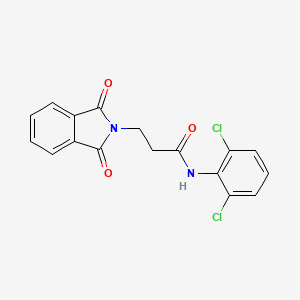
![2-(4-methoxyphenyl)-N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5670960.png)
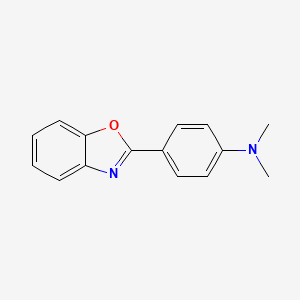
![2-ethyl-9-[(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbonyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5670965.png)
![2-[(4'-hydroxybiphenyl-3-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5670969.png)
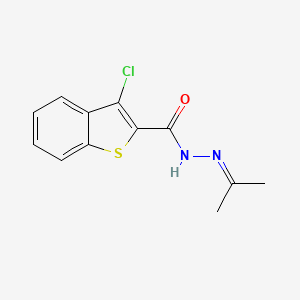
![N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5670978.png)
![(3S*,4R*)-4-methyl-1-[2-(phenylsulfonyl)ethyl]piperidine-3,4-diol](/img/structure/B5670985.png)
![(1R*,3S*)-3-(2-aminoethoxy)-7-[3-(2-fluorophenyl)propanoyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5671002.png)
![5-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B5671007.png)
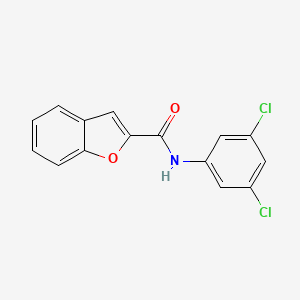
![8-methoxy-5-methyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B5671025.png)
![N-methyl-5-oxo-N-[2-(1H-pyrazol-4-yl)ethyl]-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5671038.png)
